4'-Prenyloxyresveratrol
Overview
Description
4’-Prenyloxyresveratrol is a stilbenoid, a type of natural phenol, and a phytoalexin produced by several plants in response to injury or when the plant is under attack by pathogens .
Synthesis Analysis
The synthesis of 4’-Prenyloxyresveratrol and its derivatives has been studied extensively. It has been found that the major mechanism of resveratrol and its derivatives for attenuating cutaneous neoplasia, photoaging, and inflammation, are related to its antioxidative activity to scavenge hydroxyl radical, nitric oxide, and superoxide anion .Chemical Reactions Analysis
The IC50 of 4’-Prenyloxyresveratrol required to suppress mushroom tyrosinase was found to be 0.90 μM .Physical And Chemical Properties Analysis
4’-Prenyloxyresveratrol has a molecular weight of 312.4 g/mol. It has 4 hydrogen bond donors and 4 hydrogen bond acceptors. The compound also has 4 freely rotating bonds. Its XLogP3-AA is 4.7 .Scientific Research Applications
Antioxidant and Antiproliferative Activities
4'-Prenyloxyresveratrol, a derivative of resveratrol, has been studied for its antioxidant and antiproliferative activities. Research indicates that the presence of a hydroxyl group in the 4' position, combined with stereoisomery in the trans-conformation, is crucial for inhibiting cell proliferation. This inhibition may be due to direct interaction with DNA polymerases α and δ, suggesting a potential application in cancer therapy (Stivala et al., 2001).
Potential in Alzheimer’s Disease Treatment
Prenylated resveratrol derivatives have shown promise as multifunctional agents against Alzheimer’s disease. Studies on compound 4b, a prenylated resveratrol derivative, revealed significant anti-amyloid-β aggregation and antioxidant activities. This compound also demonstrated neuroprotective and neuritogenic activities without neurotoxicity, making it a potential lead compound in Alzheimer’s disease research (Puksasook et al., 2017).
Antioxidant and Neuroprotective Properties
Further research has highlighted the protective potential of trans-resveratrol, a related compound, against oxidative stress-induced damage in cells. This suggests that derivatives like 4'-Prenyloxyresveratrol could have similar neuroprotective applications in conditions like neurodegeneration (Siddiqui et al., 2010).
Inhibition of Cyclooxygenase-2 Expression
A study on a prenylated resveratrol derivative showed that it could inhibit lipopolysaccharide-induced expression of cyclooxygenase-2 protein and mRNA in mouse macrophages. This property points to potential anti-inflammatory applications for derivatives like 4'-Prenyloxyresveratrol (Patel et al., 2005).
DNA-Cleaving Activity in Cancer Prevention
Resveratrol's ability to induce DNA strand scission in the presence of Cu(II) highlights its potential in cancer prevention. The structural basis of this activity suggests that derivatives like 4'-Prenyloxyresveratrol could have similar applications in genotoxicity and cancer therapy (Fukuhara et al., 2006).
properties
IUPAC Name |
5-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2-(3-methylbut-2-enyl)benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-12(2)3-8-16-18(22)9-13(10-19(16)23)4-5-14-6-7-15(20)11-17(14)21/h3-7,9-11,20-23H,8H2,1-2H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHGVKWVMWWVQZ-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1O)C=CC2=C(C=C(C=C2)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C(C=C1O)/C=C/C2=C(C=C(C=C2)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415184 | |
Record name | 4'-Prenyloxyresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2',3,4',5-Tetrahydroxy-4-prenylstilbene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4'-Prenyloxyresveratrol | |
CAS RN |
69065-16-3 | |
Record name | 4-Prenyloxyresveratrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69065-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Prenyloxyresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3,4',5-Tetrahydroxy-4-prenylstilbene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 - 197 °C | |
Record name | 2',3,4',5-Tetrahydroxy-4-prenylstilbene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.